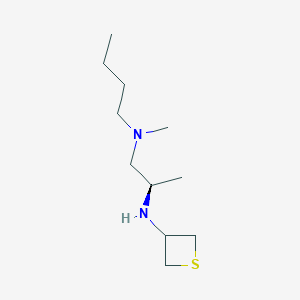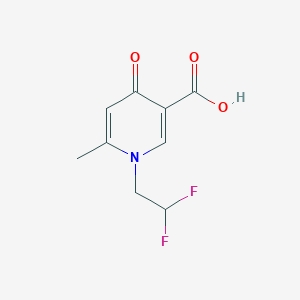
5-Nitro-2-sulfamoylbenzoic acid methyl ester
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Methyl 5-nitro-2-sulfamoylbenzoate is an organic compound with the molecular formula C8H8N2O6S It is characterized by the presence of a nitro group, a sulfamoyl group, and a benzoate ester
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of methyl 5-nitro-2-sulfamoylbenzoate typically involves the nitration of methyl 3-methylbenzoate. One efficient method includes the use of a mixture of nitric acid and acetic anhydride as nitrating agents. The reaction is carried out at low temperatures (below 15°C) to ensure high selectivity and yield
Industrial Production Methods
Industrial production of methyl 5-nitro-2-sulfamoylbenzoate often employs continuous flow reactors to maintain precise control over reaction conditions. This method enhances the efficiency and scalability of the production process. The use of green chemistry principles, such as recycling acetic acid and minimizing waste, is also emphasized to make the process more environmentally friendly .
Analyse Chemischer Reaktionen
Types of Reactions
Methyl 5-nitro-2-sulfamoylbenzoate undergoes various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst.
Substitution: The sulfamoyl group can participate in nucleophilic substitution reactions, where it is replaced by other nucleophiles.
Hydrolysis: The ester group can be hydrolyzed to form the corresponding carboxylic acid under acidic or basic conditions.
Common Reagents and Conditions
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) as a catalyst.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Hydrolysis: Acidic hydrolysis using hydrochloric acid or basic hydrolysis using sodium hydroxide.
Major Products Formed
Reduction: Formation of methyl 5-amino-2-sulfamoylbenzoate.
Substitution: Formation of various substituted benzoates depending on the nucleophile used.
Hydrolysis: Formation of 5-nitro-2-sulfamoylbenzoic acid.
Wissenschaftliche Forschungsanwendungen
Methyl 5-nitro-2-sulfamoylbenzoate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as an antimicrobial agent due to the presence of the nitro group.
Medicine: Explored for its potential use in drug development, particularly in designing compounds with anti-inflammatory or anticancer properties.
Industry: Utilized in the production of dyes, pigments, and other specialty chemicals
Wirkmechanismus
The mechanism of action of methyl 5-nitro-2-sulfamoylbenzoate involves its interaction with biological molecules. The nitro group can undergo bioreduction to form reactive intermediates that can interact with cellular components, leading to antimicrobial or anticancer effects. The sulfamoyl group may also play a role in enhancing the compound’s solubility and bioavailability .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Methyl 2-methoxy-5-sulfamoylbenzoate: Similar structure but with a methoxy group instead of a nitro group.
Methyl 5-nitro-2-sulfamoylbenzoate: Similar structure but with different substituents on the benzene ring.
Uniqueness
Methyl 5-nitro-2-sulfamoylbenzoate is unique due to the combination of the nitro and sulfamoyl groups, which impart distinct chemical and biological properties. The presence of the nitro group makes it a potential candidate for antimicrobial and anticancer research, while the sulfamoyl group enhances its solubility and reactivity.
Eigenschaften
CAS-Nummer |
70017-22-0 |
|---|---|
Molekularformel |
C8H8N2O6S |
Molekulargewicht |
260.23 g/mol |
IUPAC-Name |
methyl 5-nitro-2-sulfamoylbenzoate |
InChI |
InChI=1S/C8H8N2O6S/c1-16-8(11)6-4-5(10(12)13)2-3-7(6)17(9,14)15/h2-4H,1H3,(H2,9,14,15) |
InChI-Schlüssel |
RNHQISOXRONZMH-UHFFFAOYSA-N |
Kanonische SMILES |
COC(=O)C1=C(C=CC(=C1)[N+](=O)[O-])S(=O)(=O)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![7-(tert-Butoxycarbonyl)-9-oxo-4,5,6,7,8,9-hexahydropyrazolo[1,5-a]pyrido[4,3-d]pyrimidine-3-carboxylic acid](/img/structure/B13014281.png)
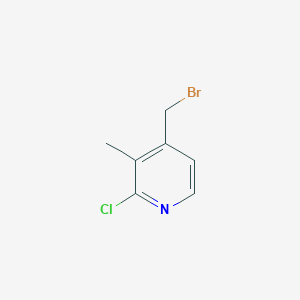
![2-(2,4-Dioxo-1,2-dihydropyrido[2,3-d]pyrimidin-3(4H)-yl)acetic acid](/img/structure/B13014292.png)
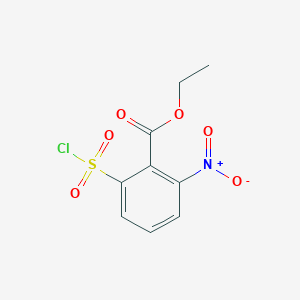


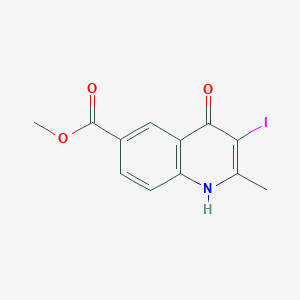
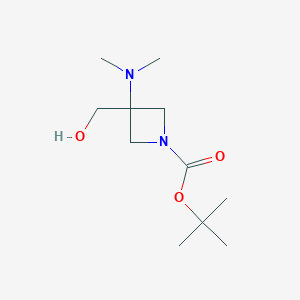
![tert-Butyl1-cyano-5-azaspiro[2.5]octane-5-carboxylate](/img/structure/B13014352.png)


